2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
CAS No.: 104882-22-6
Cat. No.: VC20751770
Molecular Formula: C18H21NO4
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104882-22-6 |
---|---|
Molecular Formula | C18H21NO4 |
Molecular Weight | 315.4 g/mol |
IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |
Standard InChI | InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
Standard InChI Key | KHHIGWRTNILXLL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid consists of three main structural components:
-
A carboxylic acid group (propanoic acid backbone)
-
An amino group protected with a tert-butyloxycarbonyl (Boc) moiety
-
A naphthalene ring system attached at the 1-position to the beta carbon
This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations and interactions with biological targets.
Molecular Information
The compound has defined molecular characteristics that are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C18H21NO4 |
Molecular Weight | 315.36 g/mol |
Stereoisomers | (R) and (S) configurations |
CAS Number (R-isomer) | 76932-48-4 |
CAS Number (S-isomer) | 55447-00-2 |
The molecular structure features a chiral center at the alpha carbon, which gives rise to the two enantiomeric forms of the compound .
Stereochemistry
The stereochemistry of 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid plays a crucial role in its biological activity and applications:
-
The (R)-enantiomer (also known as Boc-D-1-Naphthylalanine) has the D-configuration at the alpha carbon
-
The (S)-enantiomer (also known as Boc-L-1-Naphthylalanine) has the L-configuration at the alpha carbon
This stereochemical difference significantly impacts how these compounds interact with enzymes, receptors, and other biological targets. The specific rotation for the (R)-isomer is reported as 53° (c=2.5 in MeOH) .
Nomenclature and Identification
IUPAC Nomenclature
The formal IUPAC name for the compound is 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid. For the stereoisomers, the full names include:
-
(R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid for the R-enantiomer
-
(S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid for the S-enantiomer
Common Names and Synonyms
Both stereoisomers have numerous synonyms used in scientific literature and commercial contexts:
For the (R)-isomer (CAS: 76932-48-4):
-
Boc-D-1-Nal-OH
-
BOC-D-ALA(1-NAPH)-OH
-
Boc-D-1-Naphthylalanine
-
BOC-3-(1-NAPHTHYL)-D-ALANINE
For the (S)-isomer (CAS: 55447-00-2):
Identification Codes
Various identification codes are used for database referencing and regulatory purposes:
Identification System | (R)-isomer Value | (S)-isomer Value |
---|---|---|
CAS Registry Number | 76932-48-4 | 55447-00-2 |
MDL Number | MFCD00079668 | MFCD00085377 |
BRN | 6180114 | Not specified in sources |
Physical and Chemical Properties
Physical Properties
2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, in both its stereoisomeric forms, exhibits the following physical properties:
Property | Value | Notes |
---|---|---|
Physical Appearance | White to off-white powder | For both isomers |
Melting Point | 145-148°C | Literature value |
Boiling Point | 454.92°C | Rough estimate |
Density | 1.2164 g/cm³ | Rough estimate |
Specific Rotation | 53° (c=2.5 in MeOH) | For (R)-isomer |
Flash Point | 263.6°C | Estimated value |
Refractive Index | 1.5740 | Estimated value |
Vapor Pressure | 2.58×10⁻¹¹ mmHg at 25°C | Estimated value |
These physical properties influence the handling, processing, and application of the compound in laboratory and industrial settings .
Chemical Properties
The key chemical characteristics of 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid include:
Property | Value | Notes |
---|---|---|
pKa | 3.88±0.30 | Predicted value for carboxylic acid group |
Solubility | Soluble in organic solvents | Including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone |
Reactivity | Carboxylic acid group | Forms esters, amides; participates in peptide bond formation |
Reactivity | Boc-protected amino group | Stable under basic conditions; cleaved under acidic conditions |
Stability | Temperature sensitive | Recommended storage at 2-8°C |
The compound contains both acidic (carboxylic acid) and basic (protected amino) functional groups, making it amphoteric in nature .
Spectroscopic Properties
While specific spectroscopic data is limited in the provided sources, typical spectroscopic characteristics for this class of compounds would include:
-
UV absorption maxima influenced by the naphthalene chromophore
-
Characteristic IR bands for carboxylic acid (~1700 cm⁻¹), amide (~1650 cm⁻¹), and aromatic (~1600, ~1500 cm⁻¹) functionalities
-
Distinct ¹H-NMR signals for aromatic protons (7-8 ppm), alpha-CH (~4.5 ppm), and tert-butyl group (~1.4 ppm)
Applications and Uses
Peptide Synthesis
2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid serves as a valuable building block in peptide synthesis due to:
-
The Boc protection strategy allowing selective deprotection under acidic conditions
-
The naphthalene side chain contributing unique structural and pharmacophoric properties to peptides
-
The ability to introduce specific stereochemistry through selection of either the (R) or (S) enantiomer
This compound is particularly useful in the synthesis of peptides where enhanced hydrophobicity or specific aromatic interactions are desired.
Pharmaceutical Research
In pharmaceutical research and development, 2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid is utilized for:
-
Development of peptide-based drug candidates
-
Structure-activity relationship studies
-
Creation of enzyme inhibitors
The naphthalene moiety contributes to increased lipophilicity and potential for specific interactions with hydrophobic binding pockets in biological targets.
Enzymatic Substrate Development
The compound is employed as a substrate for various enzymes, allowing researchers to study enzymatic mechanisms and develop assays for enzyme activity .
Catalyst Ligand Development
2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid serves as a ligand in the development of catalysts for asymmetric transformations, taking advantage of its chiral nature and functional group arrangement .
Synthesis and Production
Classification System | Designation | Hazard Statement |
---|---|---|
GHS | GHS07 (Warning) | H315-H319-H335 (Causes skin irritation; causes serious eye irritation; may cause respiratory irritation) |
EU | Xi (Irritant) | R22, R24/25 (Harmful if swallowed; toxic in contact with skin and if swallowed) |
German Water Hazard Class | WGK 3 | Severe hazard to waters |
These classifications emphasize the need for appropriate safety measures during handling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume